molecular formula C17H14N4O B4492048 2-(METHOXYMETHYL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

2-(METHOXYMETHYL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4492048
M. Wt: 290.32 g/mol
InChI Key: JLYJZOPWBDWSSS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by a triazole ring fused to a pyrimidine ring, with a methoxymethyl group at the 2-position and a naphthalen-1-yl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and straightforward reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidative cyclization, and substitution reactions. For instance, nitro-substituted derivatives of this compound can react with C-nucleophiles under mild base-free conditions to form stable 1.5-dihydro derivatives .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dibenzoylacetylene, triazole derivatives, and nitropyrimidinyl hydrazones of aromatic aldehydes. Reaction conditions often involve room temperature and catalyst-free environments, making the synthesis process efficient and environmentally friendly .

Major Products Formed

The major products formed from the reactions of this compound include various functionalized derivatives, such as 1.5-dihydro derivatives and other triazolopyrimidine analogs .

Scientific Research Applications

2-(Methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with microtubules. The compound binds to specific sites on tubulin, disrupting microtubule dynamics and inhibiting cell division. This mechanism is particularly relevant in the context of its potential use as an antitrypanosomal agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-7-(naphthalen-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substituents, which confer unique electronic and steric properties. These properties enhance its potential as a microtubule-active agent and its suitability for various scientific applications.

Properties

IUPAC Name

2-(methoxymethyl)-7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-22-11-16-19-17-18-10-9-15(21(17)20-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYJZOPWBDWSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(METHOXYMETHYL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
2-(METHOXYMETHYL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
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2-(METHOXYMETHYL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
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2-(METHOXYMETHYL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
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2-(METHOXYMETHYL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
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2-(METHOXYMETHYL)-7-(NAPHTHALEN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

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